[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol
Description
[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol is a synthetic organic compound featuring a phenyl ring substituted with three functional groups:
- A Boc-protected amino group (-NH-Boc) at position 3.
- A 4-pyridyl group (pyridine ring at position 4) at position 2.
- A methanol group (-CH₂OH) at the benzylic position.
The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is likely utilized as an intermediate in pharmaceuticals or materials science, particularly in the synthesis of kinase inhibitors or fluorescent probes due to its heteroaromatic and polar functional groups .
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)-4-pyridin-4-ylphenyl]carbamate |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)22-16(21)19-14-4-5-15(13(10-14)11-20)12-6-8-18-9-7-12/h4-10,20H,11H2,1-3H3,(H,19,21) |
InChI Key |
XBIRJFJQKLPCIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C2=CC=NC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol
General Synthetic Strategy
The synthesis of [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol generally involves the following key steps:
- Introduction of the Boc-protected amino group onto the aromatic ring.
- Installation or retention of the 4-pyridyl substituent.
- Formation of the benzylic alcohol functionality at the phenylmethanol position.
- Purification and isolation of the final product.
The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino functionality, enabling selective reactions on other parts of the molecule without interference from the free amine.
Stepwise Preparation Protocols
Protection of Amino Group with Boc
The amino group is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. This step is typically performed in an organic solvent like chloroform or dichloromethane at room temperature.
- Example procedure: Dissolve the amino-substituted aromatic compound in chloroform, add triethylamine, then slowly add (Boc)2O. Stir the mixture for 2 hours at room temperature. Wash with aqueous sodium bicarbonate to remove excess reagents. Dry and concentrate to obtain Boc-amino aromatic intermediates.
Installation of the 4-Pyridyl Substituent
The 4-pyridyl group can be introduced via cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling, or by using pyridyl-substituted starting materials. Alternatively, the pyridyl substituent may be present from the beginning if starting from a 4-pyridyl-substituted phenyl precursor.
Formation of the Benzylic Alcohol
The benzylic alcohol group at the phenylmethanol position is commonly introduced by reduction of the corresponding aldehyde or ketone precursor. For example, reduction of 5-(Boc-amino)-2-(4-pyridyl)benzaldehyde with sodium borohydride (NaBH4) or other mild reducing agents provides the desired alcohol.
Purification Techniques
Purification of intermediates and the final product is crucial to achieve high purity suitable for further applications.
- Recrystallization from solvents such as methanol, isopropyl alcohol, or mixtures thereof is commonly employed.
- Chromatographic techniques (e.g., silica gel column chromatography) may be used for separation of closely related impurities.
- The use of hydroxylic solvents like C1-C4 aliphatic alcohols is preferred for purification steps due to their efficacy in removing impurities.
Detailed Research Outcomes and Data Tables
Example Reaction Yields and Purities
| Step | Reaction Conditions | Yield (%) | Purity (%) (HPLC) | Notes |
|---|---|---|---|---|
| Boc protection of amino group | (Boc)2O, triethylamine, chloroform, room temp, 2h | 85–90 | >95 | Efficient protection step |
| Reduction of aldehyde to alcohol | NaBH4, MeOH, 0–25 °C, 1–2h | 90–95 | 97–99 | Mild reduction, high selectivity |
| Purification by recrystallization | Methanol or isopropyl alcohol, reflux & cooling | 80–85 | >98 | Removes residual impurities |
Representative Experimental Data
- In a patent example for a related compound, a similar reduction step achieved 91.5% yield with 97.5% purity by HPLC after purification by recrystallization in methanol.
- Boc-amino acid methyl esters were prepared with yields around 85–90% and purified by recrystallization with n-hexane at -15 °C.
- Methylation of Boc-amino esters using sodium hydride and methyl iodide in dimethylformamide yielded viscous oils with high purity after aqueous washes.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The phenylmethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol is used as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study the interactions of pyridyl-containing molecules with biological targets. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol is explored for its potential as a precursor to drug candidates
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol depends on its specific application. In general, the compound can interact with molecular targets through its pyridyl and amino groups. These interactions can involve hydrogen bonding, coordination with metal ions, or other non-covalent interactions. The pathways involved can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol with structurally or functionally analogous compounds, highlighting key differences in molecular properties, solubility, and applications:
Key Structural and Functional Comparisons
Heterocyclic Core: The target compound and SB 202190 share a pyridyl group, but SB 202190 incorporates an additional imidazole ring, enhancing its planar structure for kinase binding . Pyrimidine-based analogs (e.g., {3-[(4-amino-2-methylpyrimidin-5-yl)methyl]phenyl}methanol) exhibit smaller molecular weights and higher water solubility but lack the Boc group’s protective utility .
Protective Groups: The Boc group in the target compound distinguishes it from unprotected amines (e.g., 4-Amino-2-methyl-5-pyrimidinemethanol), enabling selective reactions in multi-step syntheses .
Solubility and Reactivity: The trifluoromethyl group in [4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol increases hydrophobicity compared to the Boc-protected compound, reducing water solubility but enhancing membrane permeability . The hydroxymethyl group in (5-Methylpyridin-3-yl)methanol improves solubility in polar solvents, making it suitable for aqueous-phase reactions .
Biological Activity :
- SB 202190’s imidazole and fluorophenyl groups contribute to its role as a kinase inhibitor, whereas the target compound’s Boc and pyridyl groups suggest utility in probe or intermediate synthesis .
Biological Activity
The compound [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol, a derivative of phenylmethanol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant case studies and research findings.
Synthesis
The synthesis of [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group to enhance stability during reactions. The synthetic pathway often includes:
- Formation of the Phenyl Ring : Utilizing appropriate precursors to construct the phenyl backbone.
- Introduction of the Pyridine Moiety : Employing pyridine derivatives to achieve the desired substitution pattern.
- Boc Protection : Protecting the amino group to facilitate further reactions without unwanted side reactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol. For example, derivatives with similar structures have been evaluated for their antiproliferative activities against various cancer cell lines, including HeLa and CEM cells.
- Case Study : A related compound demonstrated an IC50 value of 0.75 μM against K562 leukemia cells, indicating potent antiproliferative effects . Such activity suggests that modifications in the phenyl and pyridine components can significantly enhance biological efficacy.
The mechanism through which [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol exerts its biological effects is primarily through interaction with cellular pathways involved in cell cycle regulation and apoptosis. Research indicates that compounds in this class may induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .
- Apoptosis Induction : The compound has been shown to increase annexin-V positive cells in treated populations, suggesting a dose-dependent induction of apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol. Key findings include:
- Substituent Effects : Variations in substituents on the phenyl ring can dramatically affect potency. For instance, electron-withdrawing groups tend to enhance activity by stabilizing reactive intermediates during metabolic processes .
- Pyridine Influence : The presence of a pyridine ring contributes to enhanced interactions with biological targets, potentially through hydrogen bonding or π-π stacking interactions with aromatic residues in proteins .
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol | K562 | 0.75 | Apoptosis induction |
| Related Compound A | HeLa | 0.70 | G2/M phase arrest |
| Related Compound B | CEM | >20 | Inactive |
Q & A
Q. What are the optimal synthetic routes for [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol?
- Methodological Answer : The synthesis typically involves multi-step protocols. Key steps include:
- Boc-protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine functionality under anhydrous conditions, often using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
- Cross-coupling : Suzuki-Miyaura coupling between halogenated pyridine intermediates and boronic acid derivatives (e.g., phenylboronic acids) with Pd catalysts (e.g., Pd(PPh₃)₄) .
- Hydroxymethylation : Reduction of a carbonyl group (e.g., using NaBH₄) to introduce the methanol moiety .
- Optimization : Reaction yields can be improved by controlling temperature (e.g., 0–25°C for Boc protection) and solvent polarity (e.g., THF for coupling steps) .
Q. What purification methods are recommended for this compound?
- Methodological Answer : Purification strategies depend on the synthesis stage:
- Chromatography : Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) effectively separates intermediates .
- Recrystallization : Final products are often recrystallized from ethanol or methanol to enhance purity .
- Analytical Validation : Confirm purity via HPLC (C18 columns, acetonitrile/water mobile phase) and NMR (DMSO-d₆ or CDCl₃) .
Q. How can spectroscopic techniques characterize [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (Boc tert-butyl group), δ 4.6–4.8 ppm (hydroxymethyl -CH₂OH), and aromatic protons (δ 7.0–8.5 ppm) .
- ¹³C NMR : Boc carbonyl (δ ~155 ppm) and pyridine carbons (δ 120–150 ppm) .
- IR : O-H stretch (~3300 cm⁻¹), Boc C=O (~1680 cm⁻¹), and pyridine ring vibrations (~1600 cm⁻¹) .
- Mass Spec : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₈H₂₁N₃O₃) .
Advanced Research Questions
Q. How do substituent positions on the phenyl ring influence biological activity?
- Methodological Answer :
- Comparative Studies : Analogs with substituents at the 4-pyridyl position (vs. 2- or 3-) show enhanced binding to kinase targets due to steric and electronic effects .
- Bioisosteric Replacement : Replacing the Boc group with acetyl or tosyl groups alters solubility and metabolic stability, impacting in vitro activity .
- Case Study : A 2-(4-fluorophenyl) analog exhibited 3-fold higher cytotoxicity (IC₅₀ = 1.2 µM) in cancer cell lines compared to the parent compound .
Q. What are common contradictions in reported biological activity data, and how can they be resolved?
- Methodological Answer :
- Variability Sources :
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentration (e.g., 5% vs. 10% FBS) .
- Solubility : Low aqueous solubility (<50 µM) may lead to false negatives in cell-based assays .
- Resolution Strategies :
- Dose-Response Curves : Use a wide concentration range (0.1–100 µM) and normalize to vehicle controls.
- Orthogonal Assays : Validate hits with SPR (binding affinity) and enzymatic assays (e.g., kinase inhibition) .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Methodological Answer :
- Protecting Group Strategy : Use Boc for amine protection (high stability under coupling conditions) .
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) for cross-coupling efficiency .
- In Situ Monitoring : TLC or LC-MS to track reaction progress and minimize side products .
Q. What challenges arise in spectroscopic characterization, and how are they addressed?
- Methodological Answer :
- Hydroxymethyl Group : O-H protons may broaden in NMR; use D₂O exchange or trimethylsilyl derivatization .
- Pyridine Ring : Aromatic signals can overlap; employ 2D NMR (COSY, HSQC) for assignment .
- Crystallography : X-ray diffraction is challenging due to low crystallinity; optimize with slow evaporation from DMF/water .
Q. How can computational methods elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; PDB ID: 1M17) .
- QSAR Models : Correlate logP values (1.5–2.5) with cytotoxicity using partial least squares regression .
- DFT Calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitutions .
Q. What is the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
Q. What are emerging applications in drug discovery and material science?
- Methodological Answer :
- Kinase Inhibitors : Acts as a scaffold for ATP-competitive inhibitors (IC₅₀ = 0.8 µM vs. JAK2) .
- Metal-Organic Frameworks (MOFs) : Pyridine moiety coordinates with Cu²⁺/Zn²⁺ for porous material synthesis .
- Fluorescent Probes : Conjugation with BODIPY dyes enables cellular imaging (λₑₓ = 488 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
